1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
1-[2-(4-Phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a urea derivative characterized by two distinct pharmacophores:
- A 4-phenylpiperazine moiety linked via an ethyl chain to the urea nitrogen.
- A 2-(trifluoromethyl)phenyl group attached to the opposing urea nitrogen.
The piperazine group enhances solubility and bioavailability due to its basicity, while the trifluoromethyl (CF₃) group improves metabolic stability and lipophilicity, a common strategy in drug design .
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c21-20(22,23)17-8-4-5-9-18(17)25-19(28)24-10-11-26-12-14-27(15-13-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSBTNHXRCDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, and its inhibition increases the concentration of acetylcholine, enhancing cholinergic function.
Mode of Action
Related compounds have been shown to inhibit ache, presumably by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing neurotransmission.
Biochemical Pathways
By analogy with related compounds, it can be inferred that the compound may affect cholinergic neurotransmission by inhibiting ache and thereby increasing the concentration of acetylcholine at synapses.
Pharmacokinetics
The related compound 2-(4-phenylpiperazin-1-yl)ethan-1-amine has a molecular weight of 2053, which suggests that it may be well absorbed and distributed in the body
Biological Activity
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential pharmacological applications. The structural components of this compound suggest it may interact with various biological targets, particularly in the central nervous system and in infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H21F3N4O
- Molecular Weight : 390.4 g/mol
The presence of the trifluoromethyl group is significant for enhancing lipophilicity and possibly increasing the binding affinity to biological targets.
This compound exhibits multiple mechanisms of action:
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against protozoan parasites like Cryptosporidium spp. In vitro studies show an effective concentration (EC50) of 2.1 μM against C. parvum .
Antiparasitic Activity
Several studies have evaluated the efficacy of this compound against Cryptosporidium infections:
- In Vitro Studies : The compound demonstrated moderate potency with an EC50 value of 2.1 μM, indicating its potential as an antiparasitic agent .
- In Vivo Models : Animal studies have shown that the compound is effective in reducing parasitic load in mouse models infected with C. parvum and C. hominis .
Cardiovascular Safety Profile
While investigating its pharmacological profile, attention has been given to the compound's effects on cardiac ion channels, particularly the hERG channel. It was found that at higher concentrations (10 μM), the compound could inhibit hERG channels, which raises concerns about potential cardiotoxicity .
Case Studies
A notable case study involved optimizing the linker and aryl tail regions of similar compounds to enhance their potency while minimizing cardiotoxic effects. A derivative showed improved selectivity for hERG channels while maintaining efficacy against Cryptosporidium, highlighting the importance of structural modifications for drug development .
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:
| Compound Name | EC50 (μM) | hERG Inhibition (%) at 10 μM | Notes |
|---|---|---|---|
| This compound | 2.1 | Moderate (67%) | Potential antiparasitic |
| Optimized Derivative (e.g., 2a) | 0.17 | Low (15%) | Improved selectivity and potency |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and similarities between the target compound and analogous urea derivatives:
Key Observations
Piperazine Modifications: The target compound’s ethyl-linked piperazine offers conformational flexibility compared to thiazole-fused piperazine in 9c and 9d . Piperazine derivatives in (1-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)urea) and (quinoline-piperazine) highlight the versatility of this group in modulating solubility .
Trifluoromethyl Substitution :
- The 2-CF₃-phenyl group in the target compound is distinct from the 4-CF₃-phenyl in 9d. Positional differences influence steric and electronic interactions with target proteins .
- CF₃ groups in fluorinated pyrazoles () and BGZH () demonstrate enhanced metabolic resistance, a trait likely shared by the target compound .
Heterocyclic Additions :
- Thiazole (9c, 9d) and benzimidazole (FTBU-1) moieties introduce planar, aromatic systems for target binding, absent in the target compound .
- Pyrrole-carbonyl groups () may confer H-bonding capacity, contrasting with the target’s simpler phenyl-CF₃ design .
Synthetic Yields :
- Compounds 9c and 9d were synthesized with yields >80%, suggesting efficient routes for urea derivatives with complex substituents .
Pharmacological and Physicochemical Implications
- Solubility: Piperazine’s basicity counterbalances CF₃-induced hydrophobicity, a balance less pronounced in non-piperazine analogs like FTBU-1 .
- Target Selectivity : Thiazole- or benzimidazole-containing compounds (9c, FTBU-1) may target kinases or GPCRs, whereas the target compound’s simpler structure could favor broader receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
